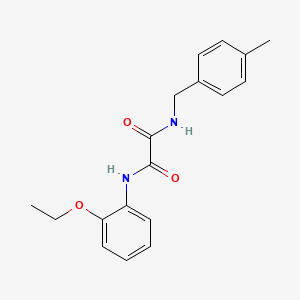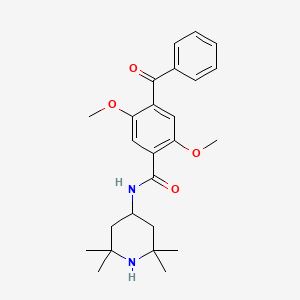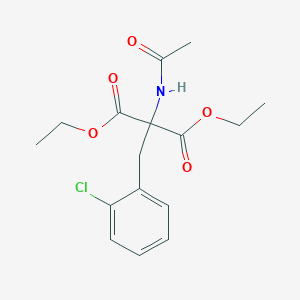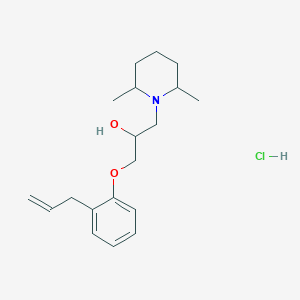
N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of piperidine carboxamides. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is mainly expressed in the immune system and peripheral tissues. The CB2 receptor has been implicated in various physiological and pathological processes, including inflammation, pain, and cancer. The discovery of CB2-selective agonists like A-836,339 has opened up new avenues for drug development and research in the field of cannabinoid pharmacology.
作用機序
N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide acts as a selective agonist of the CB2 receptor, which is a G protein-coupled receptor (GPCR) that is mainly expressed in immune cells and peripheral tissues. Upon binding to the CB2 receptor, this compound activates downstream signaling pathways that modulate various physiological processes such as inflammation, pain, and immune function. The CB2 receptor is also involved in the regulation of apoptosis, cell proliferation, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly mediated by its interaction with the CB2 receptor. Some of the effects of this compound are:
1. Anti-inflammatory: this compound reduces the production of pro-inflammatory cytokines and chemokines by immune cells, leading to a decrease in inflammation.
2. Analgesic: this compound reduces pain by modulating the activity of nociceptive (pain-sensing) neurons in the spinal cord and brain.
3. Immunomodulatory: this compound modulates the activity of immune cells such as T cells, B cells, and macrophages, leading to changes in immune function.
実験室実験の利点と制限
N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide has several advantages and limitations for lab experiments. Some of these are:
Advantages:
1. Selectivity: this compound is a selective agonist of the CB2 receptor, which allows for the specific activation of this receptor without affecting other receptors.
2. Potency: this compound is a potent agonist of the CB2 receptor, which allows for the use of lower concentrations of the compound in experiments.
3. Stability: this compound is a stable compound that can be stored for extended periods without degradation.
Limitations:
1. Solubility: this compound has limited solubility in aqueous solutions, which can make it challenging to administer in some experiments.
2. Toxicity: this compound has been shown to have some toxicity in animal studies, which can limit its use in certain experiments.
3. Cost: this compound is a synthetic compound that can be expensive to produce, which can limit its availability for some experiments.
将来の方向性
There are several possible future directions for research on N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide. Some of these are:
1. Drug Development: this compound has shown promising results in preclinical studies for various therapeutic indications. Further research is needed to develop this compound into a safe and effective drug for human use.
2. Mechanistic Studies: The exact mechanisms by which this compound exerts its effects on the CB2 receptor and other molecular targets are not fully understood. Further research is needed to elucidate these mechanisms.
3. Combination Therapy: this compound may have synergistic effects when combined with other drugs or therapies. Further research is needed to explore the potential of this compound in combination therapy.
4. Clinical Trials: this compound has not yet been tested in clinical trials for any therapeutic indication. Further research is needed to evaluate the safety and efficacy of this compound in humans.
合成法
The synthesis of N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide involves several steps, starting from the condensation of 1,4-diaminopiperidine with isobutyryl chloride to form the corresponding N-isobutyryl derivative. This intermediate is then reacted with isopropylmagnesium chloride to give this compound as the final product. The overall yield of this synthesis is around 20-30%, and the purity of the compound can be improved by recrystallization or chromatography.
科学的研究の応用
N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide has been extensively studied in various preclinical and clinical settings for its potential therapeutic applications. Some of the scientific research applications of this compound are:
1. Inflammation and Pain: this compound has been shown to have anti-inflammatory and analgesic effects in various animal models of acute and chronic pain. It acts by activating the CB2 receptor, which modulates the release of pro-inflammatory cytokines and chemokines.
2. Cancer: this compound has been investigated for its potential anti-tumor effects in various cancer cell lines and animal models. It has been shown to induce apoptosis (programmed cell death) and inhibit the growth and metastasis of cancer cells.
3. Neurodegenerative Diseases: this compound has been studied for its neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It acts by reducing neuroinflammation and oxidative stress, which are known to contribute to the progression of these diseases.
特性
IUPAC Name |
N-propan-2-yl-1-(1-propan-2-ylpiperidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O/c1-13(2)18-17(21)15-5-9-20(10-6-15)16-7-11-19(12-8-16)14(3)4/h13-16H,5-12H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJKSIMCWKBGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5124242.png)
![N-{2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B5124243.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5124251.png)
![methyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5124253.png)
![1-phenyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5124258.png)




![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-indanecarboxamide](/img/structure/B5124305.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-hydroxynicotinamide](/img/structure/B5124308.png)

